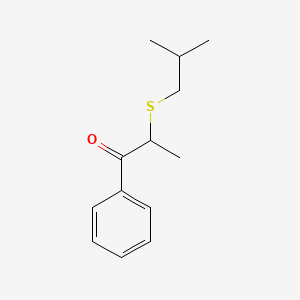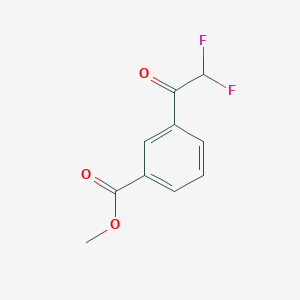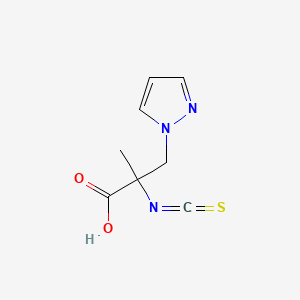![molecular formula C16H12Cl2N2O3 B15311300 [2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate CAS No. 775311-30-3](/img/structure/B15311300.png)
[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate: is a complex organic compound that combines an indole derivative with a dichloropyridine carboxylate moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate typically involves the reaction of 2,3-dihydroindole with 3,6-dichloropyridine-2-carboxylic acid. The reaction conditions often require the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions:
Oxidation: The indole moiety in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of the indole and pyridine rings.
Substitution: The dichloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-dione derivatives, while substitution reactions can produce various substituted pyridine derivatives.
科学研究应用
Chemistry: In chemistry, [2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s indole moiety is of particular interest in biological research due to its presence in many natural products and pharmaceuticals. Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent .
Medicine: In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development .
Industry: In the industrial sector, the compound’s unique chemical properties make it useful in the development of new materials and chemical processes. Its stability and reactivity are leveraged to create advanced materials with specific functionalities .
作用机制
The mechanism of action of [2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The dichloropyridine moiety may enhance the compound’s binding affinity and specificity for its targets .
相似化合物的比较
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: This compound shares the indole structure but differs in its functional groups and overall reactivity.
Double half-Heusler alloys:
Uniqueness: What sets [2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate apart is its combination of an indole and dichloropyridine moiety, which provides a unique set of chemical and biological properties. This dual functionality allows for a wide range of applications and makes it a valuable compound for research and development.
属性
CAS 编号 |
775311-30-3 |
|---|---|
分子式 |
C16H12Cl2N2O3 |
分子量 |
351.2 g/mol |
IUPAC 名称 |
[2-(2,3-dihydroindol-1-yl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate |
InChI |
InChI=1S/C16H12Cl2N2O3/c17-11-5-6-13(18)19-15(11)16(22)23-9-14(21)20-8-7-10-3-1-2-4-12(10)20/h1-6H,7-9H2 |
InChI 键 |
GOTSRIVRDVJTPQ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C2=CC=CC=C21)C(=O)COC(=O)C3=C(C=CC(=N3)Cl)Cl |
溶解度 |
23.3 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


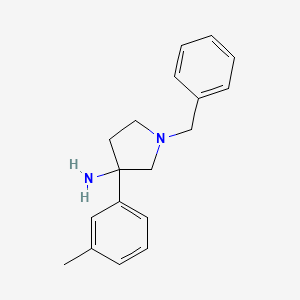

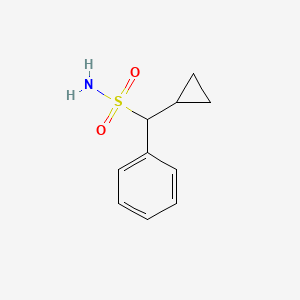

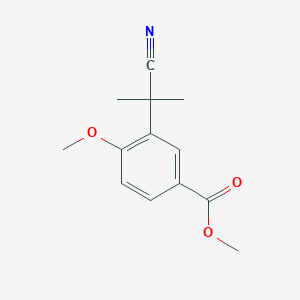
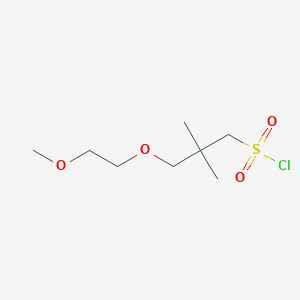
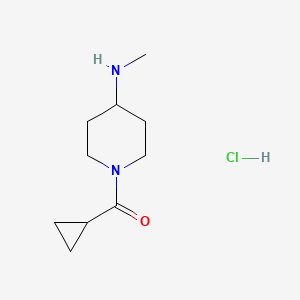

![3-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B15311252.png)
